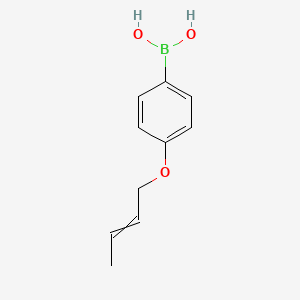![molecular formula C16H12BrClO3 B11821942 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a bromo and chloro substituent on a phenyl ring, connected through a methoxy group to another phenyl ring, which is further linked to a prop-2-enoic acid moiety
Preparation Methods
The synthesis of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 2-chlorobenzyl chloride.
Formation of the Ether Linkage: The phenol group of 5-bromo-2-chlorophenol reacts with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.
Formation of the Prop-2-enoic Acid Moiety: The resulting compound is then subjected to a reaction with acryloyl chloride in the presence of a base to introduce the prop-2-enoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The bromo and chloro substituents can form halogen bonds, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}acetic acid: Contains an acetic acid moiety instead of prop-2-enoic acid.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}butanoic acid: Contains a butanoic acid moiety.
The uniqueness of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12BrClO3 |
|---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20) |
InChI Key |
UCLQVZPKJSEHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)
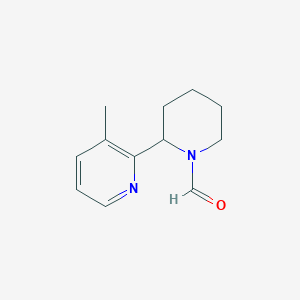

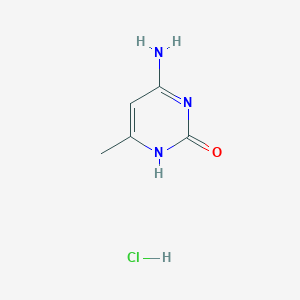
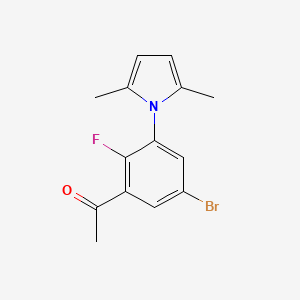
![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
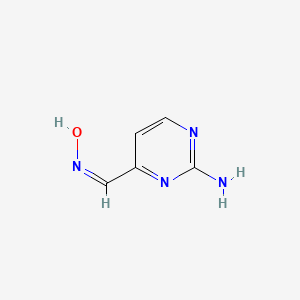
![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
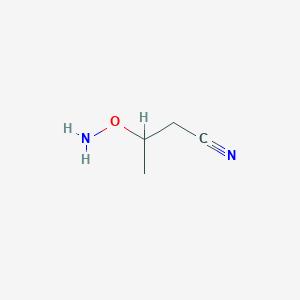
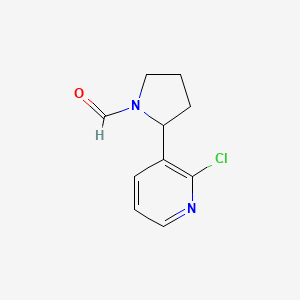
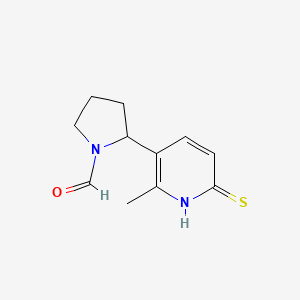
![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)
